molecular formula C22H26N4O2S B4477323 1-benzyl-N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide

1-benzyl-N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide

Cat. No.: B4477323
M. Wt: 410.5 g/mol
InChI Key: UVOYMYZCDXAYLL-UHFFFAOYSA-N
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Description

1-benzyl-N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiophene moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.

    Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced via alkylation reactions using benzyl chloride and ethyl iodide, respectively.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Coupling of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Final Coupling and Purification: The final step involves coupling the synthesized fragments under appropriate conditions, followed by purification using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-benzyl-N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-methyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
  • 1-benzyl-N-ethyl-N-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide

Uniqueness

1-benzyl-N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide is unique due to the specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-N-ethyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-2-26(16-20-23-21(24-28-20)19-9-6-14-29-19)22(27)18-10-12-25(13-11-18)15-17-7-4-3-5-8-17/h3-9,14,18H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOYMYZCDXAYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CS2)C(=O)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-benzyl-N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
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1-benzyl-N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
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1-benzyl-N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
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1-benzyl-N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
Reactant of Route 5
1-benzyl-N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-benzyl-N-ethyl-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide

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